1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Description
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based compound featuring a 2-methoxybenzyl group at the 1-position and a formyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal chemistry and material science due to their diverse reactivity and biological activity. The 2-methoxybenzyl substituent provides electron-donating effects via resonance, enhancing the stability of the molecule and influencing its interaction with biological targets or synthetic intermediates .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(14)10-15/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTIIVVKYMWUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxybenzyl chloride with pyrrole in the presence of a base, followed by oxidation to introduce the aldehyde group. Common bases used in this reaction include sodium hydride or potassium carbonate. The oxidation step can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2-Methoxy-benzyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity: Studies have shown significant efficacy against various bacterial strains, as detailed in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 32 µg/mL |
| Staphylococcus aureus | < 16 µg/mL |
| Acinetobacter baumannii | < 8 µg/mL |
This suggests that it could serve as a lead compound for developing new antimicrobial agents .
Medicine
The compound is being explored for its potential as a drug candidate for various diseases. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes modulates their activity, making it a promising molecule in drug discovery. Research focuses on its interaction mechanisms, which enhance its binding affinity to biological targets .
Anticancer Properties
A study investigated the effects of this compound on cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types. The mechanism involved modulation of signaling pathways associated with cell survival and death.
Antimicrobial Efficacy
In another study, the compound was tested against drug-resistant bacterial strains. The results indicated that it could effectively inhibit the growth of resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .
Industrial Applications
In the industrial sector, this compound is utilized in producing advanced materials such as polymers and dyes. Its chemical properties allow it to impart specific characteristics to final products, enhancing performance and functionality .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Research Findings and Challenges
- Reduction Challenges : Reduction of the formyl group in 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde often leads to degradation, unlike methoxy derivatives where the electron-donating group may stabilize intermediates .
- Stereoselectivity: Bulky substituents (e.g., naphthyl-vinyl sulfone) enable high enantioselectivity (E/Z = 97:3) in pallada-electrocatalyzed syntheses, a feature less pronounced in smaller substituents like methoxybenzyl .
Biological Activity
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological activities, and relevant studies.
The biological activity of this compound is primarily attributed to its structural components:
- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their function.
- Methoxybenzyl Group : This moiety may interact with hydrophobic pockets in biomolecules, influencing their stability and activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In comparative studies, the compound showed promising results with minimal inhibitory concentration (MIC) values similar to established antibiotics .
| Bacterial Strain | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 3.12 - 12.5 | Isoniazid | 0.25 |
Anticancer Activity
The compound has also been studied for its anticancer properties. It targets specific pathways involved in cell cycle regulation, particularly through inhibition of WEE1 kinase, which plays a crucial role in cell cycle checkpoints. By inhibiting WEE1, the compound can induce cell cycle arrest in cancer cells, promoting apoptosis .
Case Studies and Research Findings
Several studies have highlighted the potential of pyrrole derivatives, including this compound:
- Synthesis and Evaluation : A study demonstrated a one-pot synthesis method for pyrrole derivatives with significant antimicrobial activity. The synthesized compounds showed MIC values indicating effective antibacterial properties against drug-resistant strains .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyrrole ring can enhance biological activity. Compounds with electron-withdrawing groups exhibited improved potency against tuberculosis bacteria, suggesting a similar approach could be beneficial for enhancing the efficacy of this compound .
- Comparative Studies : In comparative evaluations, pyrrole derivatives were shown to have lower cytotoxicity while maintaining potent antimicrobial effects, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrrole-2-carbaldehyde with 2-methoxybenzyl halides (e.g., chloride or bromide) under basic conditions. For example, using potassium carbonate (K₂CO₃) in DMF at 50°C for 6 hours achieves moderate to high yields (85–98%) . Key factors affecting yields include reactant purity, choice of base (e.g., K₂CO₃ vs. NaH), solvent polarity, and reaction time. Optimization via temperature control and stoichiometric ratios is critical.
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 230.1182 for C₁₃H₁₃NO₂) .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the aldehyde proton (~9.6 ppm), pyrrole protons (6.2–7.3 ppm), and methoxybenzyl substituents (3.8 ppm for OCH₃) . ¹³C NMR confirms carbonyl (190–200 ppm) and aromatic carbons.
- X-ray Crystallography : Resolves absolute configuration and detects crystal packing effects, particularly for polymorphic forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its H302 hazard classification (harmful if swallowed), researchers must:
- Use personal protective equipment (PPE) including nitrile gloves and lab coats.
- Work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers to prevent degradation .
- Dispose of waste via certified chemical disposal services, adhering to local regulations.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : SHELXL refinement (via SHELX suite) enhances accuracy by:
- Modeling disorder in flexible groups (e.g., methoxybenzyl rotamers) using PART and SUMP instructions .
- Applying restraints to bond lengths/angles in high thermal motion regions.
- Utilizing TWIN commands for twinned crystals, common in polar space groups. Cross-validation with Hirshfeld surface analysis further validates intermolecular interactions .
Q. What strategies address discrepancies in NMR data for derivatives of this compound, such as unexpected splitting or shifts?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −60°C) can resolve splitting caused by rotameric equilibria in the methoxybenzyl group .
- Solvent Polarity : Switch from CDCl₃ to DMSO-d₆ to observe hydrogen-bonding interactions (e.g., aldehyde-proton exchange).
- Computational Validation : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) NMR spectra using Gaussian or ORCA software.
Q. How can computational methods predict the reactivity of this compound in multicomponent reactions (MCRs)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (pyrrole C-3) and electrophilic (aldehyde carbonyl) sites, guiding MCR design (e.g., with azides or amines) .
- Transition State Modeling : Simulate energy barriers for key steps (e.g., imine formation) using QM/MM methods.
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF vs. THF).
Data Contradiction Analysis
Q. How should researchers reconcile conflicting synthesis yields (85% vs. 98%) reported for similar pyrrole-carbaldehyde derivatives?
- Methodological Answer : Yield variability arises from:
- Purification Methods : Column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery .
- Side Reactions : Competing oxidation of the aldehyde group or N-alkylation byproducts. Monitoring via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures reaction progress.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) may suppress hydrolysis in biphasic systems.
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-α,α-diphenylprolinol trimethylsilyl ether to induce asymmetry in cascade reactions .
- HPLC Analysis : Chiralpak AD-H columns (hexane/iPrOH) verify enantiomeric excess (>99% ee).
- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances optical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
